3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide
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Overview
Description
3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide is a chemical compound with the molecular formula C13H14N4O2 and a molecular weight of 258.28 g/mol This compound is known for its unique structure, which includes cyclopropyl groups and an isoxazole ring fused to a pyridine ring
Preparation Methods
The synthesis of 3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide typically involves multiple steps, starting from readily available precursors. . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use, but studies often focus on its ability to modulate biological processes at the molecular level .
Comparison with Similar Compounds
3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide can be compared to other similar compounds, such as:
3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbohydrazide.
3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid: Contains a carboxylic acid group.
3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-methyl ester:
Properties
IUPAC Name |
3,6-dicyclopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c14-16-12(18)8-5-9(6-1-2-6)15-13-10(8)11(17-19-13)7-3-4-7/h5-7H,1-4,14H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWPVXHUPVKKAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(=O)NN)C(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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